

# T-448 molecular structure and analogs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | T-448     |           |
| Cat. No.:            | B15583452 | Get Quote |

## **Abstract**

TAK-448, also known as MVT-602, is a potent and investigational nonapeptide agonist of the kisspeptin 1 receptor (KISS1R).[1][2][3] It is an analog of the C-terminus of kisspeptin-54, designed to have improved stability and water solubility.[1][4] This document provides a comprehensive overview of the molecular structure of TAK-448, its known analogs, mechanism of action through the KISS1R signaling pathway, and a summary of key experimental data and protocols.

## **Molecular Structure of TAK-448**

TAK-448 is a synthetic oligopeptide with the molecular formula C58H80N16O14.[3][5] The sequence of amino acids in TAK-448 is Ac-d-Tyr-Hyp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2.[1][3]

#### Molecular Details:

| Property          | Value            | Source |
|-------------------|------------------|--------|
| Molecular Formula | C58H80N16O14     | [3][5] |
| Molecular Weight  | 1225.36 g/mol    | [3]    |
| CAS Number        | 1234319-68-6     | [3][5] |
| Synonyms          | MVT-602, RVT-602 | [6][7] |



A 2D representation of the molecular structure of TAK-448 is available from PubChem.[5]

## **Analogs of TAK-448**

The development of TAK-448 involved the synthesis and evaluation of several analogs of the metastin(45-54) peptide. The primary goal was to improve serum stability and maintain high KISS1R agonistic activity.

One notable analog is TAK-683, another investigational kisspeptin analog developed by Takeda. Both TAK-448 and TAK-683 have shown high receptor-binding affinity and potent agonistic activity for the rat KISS1R, comparable to the natural peptide Kp-10.[8] The key difference between TAK-448 and TAK-683 is the substitution at position 47, where TAK-448 has a trans-4-hydroxyproline (Hyp) residue.[9]

Other analogs explored during the development of TAK-448 included substitutions at various positions of the parent peptide to enhance stability and activity.[1]

## **Mechanism of Action and Signaling Pathway**

TAK-448 functions as a potent agonist of the Kisspeptin 1 Receptor (KISS1R), a G protein-coupled receptor (GPCR). The binding of TAK-448 to KISS1R initiates a signaling cascade that is crucial for the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.

The primary signaling pathway activated by KISS1R is the Gαq/11 pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the stimulation of gonadotropin-releasing hormone (GnRH) neurons.[9][10]

Recent structural studies have provided detailed insights into the binding of TAK-448 to KISS1R and its subsequent coupling to both Gq/11 and Gi/o pathways.[9][11]





Click to download full resolution via product page

KISS1R Signaling Pathway Activated by TAK-448.

# **Experimental Data**

## **Pharmacodynamic and Pharmacokinetic Properties**

Studies in healthy males and patients with prostate cancer have demonstrated that continuous administration of TAK-448 leads to a profound and sustained suppression of testosterone to castration levels.[4]

Table 1: Pharmacokinetic Parameters of TAK-448 in Healthy Subjects[4]

| Parameter                                   | Value            |
|---------------------------------------------|------------------|
| Time to Maximum Plasma Concentration (Tmax) | 0.25 - 0.5 hours |
| Median Terminal Elimination Half-life       | 1.4 - 5.3 hours  |

Table 2: In Vivo Efficacy of TAK-448



| Study Population            | Dosing Regimen                                  | Key Findings                                                                                         | Reference |
|-----------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------------|-----------|
| Healthy Males               | 14-day sc infusion<br>(>0.1 mg/d)               | Testosterone dropped to below-castration levels by day 8.                                            | [4]       |
| Prostate Cancer<br>Patients | 12 or 24 mg sc-depot injections                 | Testosterone decreased to <20 ng/dL in 4 of 5 patients. PSA decreased >50% in all patients at 24 mg. | [4]       |
| Male Rats                   | Continuous sc<br>administration (≥10<br>pmol/h) | Plasma testosterone reduced to castrate levels within 3-7 days.                                      | [8]       |

## **In Vitro Activity**

TAK-448 is a potent and full agonist of the KISS1R.

Table 3: In Vitro Agonistic Activity of TAK-448

| Assay                        | Species | EC50 / IC50         | Reference |
|------------------------------|---------|---------------------|-----------|
| KISS1R Agonistic<br>Activity | Rat     | Comparable to Kp-10 | [8]       |

# Experimental Protocols Radioligand Binding Assay for KISS1R

This assay is used to determine the binding affinity of ligands to the KISS1R.

#### Methodology:

• Cell Culture and Membrane Preparation: Cells expressing KISS1R are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.







- Binding Reaction: The membrane preparations are incubated with a radiolabeled kisspeptin analog (e.g., [125I]-KP-10) in the presence and absence of varying concentrations of the test compound (e.g., TAK-448).
- Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is then measured using a gamma counter.
- Data Analysis: The data is analyzed to determine the inhibitory concentration (IC50) of the test compound, which is a measure of its binding affinity.[12]





Click to download full resolution via product page

Workflow for a Radioligand Binding Assay.

# In Vivo Efficacy Studies in a Rat Prostate Cancer Model



These studies are designed to evaluate the anti-tumor activity of TAK-448.

#### Methodology:

- Animal Model: An androgen-sensitive prostate cancer model is established, for example, by xenografting VCaP cells into male rats.[13]
- Drug Administration: The animals are treated with TAK-448 via a specified route and dosing schedule (e.g., subcutaneous depot injection).[14]
- Monitoring: Tumor growth is monitored regularly. Plasma levels of testosterone and prostatespecific antigen (PSA) are also measured.
- Endpoint Analysis: At the end of the study, the animals are euthanized, and the tumors and reproductive organs are excised and weighed.
- Data Analysis: The anti-tumor efficacy is evaluated by comparing tumor growth and biomarker levels between the treated and control groups.[13][14]

## Conclusion

TAK-448 is a well-characterized investigational nonapeptide KISS1R agonist with potent testosterone-suppressive activity. Its mechanism of action through the KISS1R signaling pathway is well-understood, and its pharmacokinetic and pharmacodynamic profiles have been evaluated in both preclinical and clinical settings. The data suggest that TAK-448 holds promise as a therapeutic agent for hormone-dependent conditions such as prostate cancer. Further clinical development will be necessary to fully establish its safety and efficacy in humans.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. pubs.acs.org [pubs.acs.org]

## Foundational & Exploratory





- 2. medchemexpress.com [medchemexpress.com]
- 3. bocsci.com [bocsci.com]
- 4. Sustained exposure to the investigational Kisspeptin analog, TAK-448, down-regulates testosterone into the castration range in healthy males and in patients with prostate cancer: results from two phase 1 studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tak-448 | C58H80N16O14 | CID 46700761 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Enhancement of Subcutaneous First-Pass Metabolism Causes Nonlinear Pharmacokinetics of TAK-448 after a Single Subcutaneous Administration to Rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TAK-448 acetate | Kisspeptin | TargetMol [targetmol.com]
- 8. Pharmacologic profiles of investigational kisspeptin/metastin analogues, TAK-448 and TAK-683, in adult male rats in comparison to the GnRH analogue leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kisspeptin Receptor Agonists and Antagonists: Strategies for Discovery and Implications for Human Health and Disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Structural basis for the ligand recognition and G protein subtype selectivity of kisspeptin receptor PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Usefulness of pharmacokinetic/efficacy analysis of an investigational kisspeptin analog, TAK-448, in quantitatively evaluating anti-tumor growth effect in the rat VCaP androgensensitive prostate cancer model PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of pharmacokinetics/pharmacodynamics and efficacy of one-month depots of TAK-448 and TAK-683, investigational kisspeptin analogs, in male rats and an androgen-dependent prostate cancer model PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T-448 molecular structure and analogs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583452#t-448-molecular-structure-and-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com